4-Chlorobut-2-enal
CAS No.: 24443-10-5
Cat. No.: VC14259034
Molecular Formula: C4H5ClO
Molecular Weight: 104.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24443-10-5 |
|---|---|
| Molecular Formula | C4H5ClO |
| Molecular Weight | 104.53 g/mol |
| IUPAC Name | 4-chlorobut-2-enal |
| Standard InChI | InChI=1S/C4H5ClO/c5-3-1-2-4-6/h1-2,4H,3H2 |
| Standard InChI Key | BYEGVAXXFJVWAQ-UHFFFAOYSA-N |
| Canonical SMILES | C(C=CC=O)Cl |
Introduction
Structural and Physicochemical Properties
4-Chlorobut-2-enal belongs to the class of α,β-unsaturated aldehydes, featuring a chlorine atom at the γ-position relative to the aldehyde group. The compound’s molecular formula is , with a molecular weight of 104.54 g/mol . The conjugated double bond between C2 and C3 enhances its electrophilicity, making the β-carbon susceptible to nucleophilic attacks. The chlorine atom further modulates electronic effects, withdrawing electron density through induction and stabilizing intermediates in substitution reactions.
Key physicochemical properties include:
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Boiling point: Estimated at 120–130°C (extrapolated from analogous chlorinated aldehydes).
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Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) due to the aldehyde’s polarity.
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Reactivity: The α,β-unsaturation facilitates Michael additions, while the aldehyde group participates in condensation reactions .
Synthetic Methodologies
Patent-Based Synthesis (US4691062A)
The most detailed synthesis route is described in U.S. Patent 4,691,062, which outlines a two-step process for producing 4-chloro-butanals :
Step 1: Chlorination of 1,1-Dimethoxy-4-hydroxy-butane
A solution of 1,1-dimethoxy-4-hydroxy-butane is reacted with triphenylphosphine () and carbon tetrachloride () at 20–70°C. The reaction proceeds via an Appel-type mechanism, where facilitates the substitution of the hydroxyl group with chlorine.
Step 2: Acidic Hydrolysis
The intermediate 1,1-dimethoxy-4-chlorobutanal is hydrolyzed in dilute sulfuric acid () at 20–60°C, yielding 4-chlorobut-2-enal after purification via distillation.
Optimization Parameters:
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Temperature: 40–60°C for higher yields.
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Solvent System: Tertiary amines (e.g., triethylamine) enhance reaction efficiency by scavenging HCl byproducts.
Reactivity and Chemical Transformations
Nucleophilic Additions
The α,β-unsaturated system undergoes conjugate additions with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine yields 4-chloro-3-(methylamino)butanal, a potential intermediate in heterocyclic synthesis .
Cycloadditions
The dienophilic nature of the double bond allows Diels-Alder reactions with dienes, forming six-membered cycloadducts. Such adducts are valuable in natural product synthesis.
Substitution Reactions
The chlorine atom can be displaced by stronger nucleophiles (e.g., hydroxide, azide) under basic conditions, producing derivatives like 4-hydroxybut-2-enal or 4-azidobut-2-enal.
Industrial and Academic Applications
Pharmaceutical Intermediates
4-Chlorobut-2-enal serves as a precursor in synthesizing benzoxazinone derivatives, which exhibit antimicrobial and antitumor activities . For instance, condensation with salicylhydroxamic acid yields 2,3,4,4a-tetrahydro-1H-1,2-oxazino[3,2-b][1,benzoxazin-10-one, a compound under investigation for its bioactivity.
Agrochemicals
Chlorinated aldehydes are intermediates in producing herbicides and fungicides. The compound’s reactivity enables incorporation into heterocyclic scaffolds common in agrochemicals.
Polymer Chemistry
The aldehyde group can initiate polymerization reactions or act as a crosslinking agent in resin formulations.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences | Reactivity Profile |
|---|---|---|---|
| 4-Chloro-2-butanone | Ketone group at C2 | Less electrophilic; undergoes ketone-specific reactions | |
| (E)-4-Bromobut-2-en-1-ol | Bromine substituent; alcohol group | Higher leaving-group ability (Br vs. Cl) |
Challenges and Future Directions
Despite its synthetic utility, 4-Chlorobut-2-enal’s applications are hindered by:
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Limited Stability: The α,β-unsaturated aldehyde is prone to polymerization under storage.
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Toxicity Concerns: Chlorinated aldehydes often exhibit high reactivity toward biological nucleophiles, necessitating careful handling.
Future research should prioritize:
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Stabilization Strategies: Encapsulation or derivatization to enhance shelf life.
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Biological Studies: Systematic evaluation of antimicrobial and cytotoxic properties.
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